2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C15H14Cl3NO2S. This compound is characterized by the presence of three methyl groups and three chlorine atoms attached to a benzenesulfonamide structure. It is a member of the sulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group forms a hydroxyl derivative.
Oxidation: Oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction typically results in the formation of amines
Scientific Research Applications
2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with antimicrobial and anti-inflammatory properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions, given its ability to interact with biological molecules
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethyl-N-phenylbenzenesulfonamide
- 2,4,6-trimethyl-N-(4-methoxyphenyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-fluorophenyl)benzenesulfonamide
Uniqueness
2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide is unique due to the presence of three chlorine atoms, which impart distinct chemical and physical properties. These chlorine atoms enhance the compound’s reactivity and stability, making it suitable for various applications that require robust chemical performance .
Properties
Molecular Formula |
C15H14Cl3NO2S |
---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(2,4,5-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H14Cl3NO2S/c1-8-4-9(2)15(10(3)5-8)22(20,21)19-14-7-12(17)11(16)6-13(14)18/h4-7,19H,1-3H3 |
InChI Key |
ZDDJDLYNEMRFSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C |
Origin of Product |
United States |
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